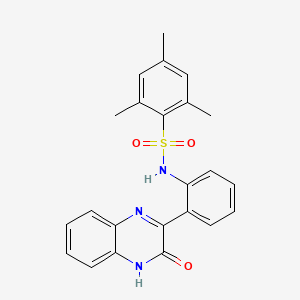

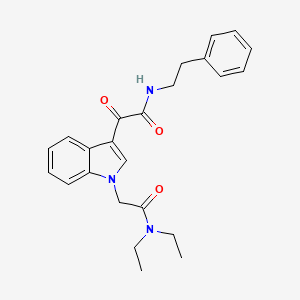

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-8 and is a widely used inhibitor of phospholipase C (PLC). PLC is an essential enzyme that plays a crucial role in several cellular processes, including signal transduction, cell differentiation, and apoptosis. The inhibition of PLC by TMB-8 has been found to have several biochemical and physiological effects, making it a valuable tool for scientific research.

Scientific Research Applications

Chemical Synthesis and Bioactivity Studies

A series of benzenesulfonamide derivatives have been synthesized to evaluate their cytotoxicity, tumor specificity, and inhibitory potential against carbonic anhydrase enzymes. These compounds, including various sulfonamide structures, show significant cytotoxic activities and strong inhibition against human carbonic anhydrase isoforms, suggesting their potential in anti-tumor activity studies (Gul et al., 2016).

Oxidative Cross-Coupling Reactions

Research on N-(2‘-Phenylphenyl)benzenesulfonamides has led to the development of processes that facilitate the synthesis of complex heterocyclic compounds through oxidative cross-coupling reactions. These methodologies contribute to the synthesis of compounds with high yields and have implications for creating molecules with potential biological activities (Miura et al., 1998).

Synthetic Applications of Metalated Sulfonamides

The exploration of benzenesulfonamide as a Directed Metalation Group (DMG) uncovers its utility in the synthesis of various heterocyclic compounds. The strategic insertion of sulfonamide into molecules paves the way for novel synthetic pathways, expanding the repertoire of synthetic chemistry and offering new avenues for drug development and other applications (Familoni, 2002).

pH-Regulated Transfer Hydrogenation

Innovative catalytic systems involving benzenesulfonamide derivatives enable selective transfer hydrogenation of quinoxalines, demonstrating the influence of pH on reaction outcomes. Such findings are crucial for developing more efficient and selective synthetic processes in aqueous media, with implications for environmentally friendly chemistry (Tan et al., 2011).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Benzenesulfonamides incorporating triazole moieties have been identified as potent inhibitors of carbonic anhydrase, a key enzyme involved in various physiological processes. These compounds exhibit low nanomolar inhibitory activities against relevant human isoforms of the enzyme, underlining their potential as therapeutic agents for diseases such as glaucoma (Nocentini et al., 2016).

properties

IUPAC Name |

2,4,6-trimethyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-14-12-15(2)22(16(3)13-14)30(28,29)26-18-9-5-4-8-17(18)21-23(27)25-20-11-7-6-10-19(20)24-21/h4-13,26H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVRCDVRAKJWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2699283.png)

![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)

![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)

![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699291.png)

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-malonate](/img/structure/B2699294.png)

amine hydrochloride](/img/structure/B2699295.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699299.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2699300.png)